molecular formula C18H24Cl2N2O B1210402 U-54494A CAS No. 92953-41-8

U-54494A

Cat. No.: B1210402
CAS No.: 92953-41-8
M. Wt: 355.3 g/mol
InChI Key: JUBNVWGVNWIXMB-IAGOWNOFSA-N
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Description

The compound trans-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide, commonly designated as U-50,488 or U50,488H, is a synthetic benzamide derivative characterized by its stereospecific trans configuration. Its structure features:

  • A 3,4-dichlorinated benzamide core.
  • A methyl group on the amide nitrogen.
  • A trans-configured cyclohexyl ring substituted with a pyrrolidinyl group at the 2-position .

Pharmacologically, U50,488H is a highly selective kappa-opioid receptor (KOR) agonist with negligible affinity for mu-opioid receptors (MOR) or delta-opioid receptors (DOR) . It exhibits diverse biological effects, including analgesia, sedation, diuresis, and cardioprotection, mediated through KOR activation .

Properties

IUPAC Name

3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBNVWGVNWIXMB-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918854
Record name 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92953-41-8
Record name U 54494A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-54494A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NE36R0XJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enamine Formation and Hydrogenation

A cyclohexanone derivative (e.g., ethyl 2-cyclohexanone carboxylate) undergoes condensation with pyrrolidine in benzene under reflux, forming an enamine intermediate. Subsequent catalytic hydrogenation (H₂, Pd/C or PtO₂) selectively reduces the enamine to yield trans-2-(1-pyrrolidinyl)cyclohexylamine.

Key Reaction Steps:

  • Enamine Formation:

    Ethyl 2-cyclohexanone carboxylate+Pyrrolidinebenzene, refluxEthyl 2-(1-pyrrolidinyl)-1-cyclohexen-1-ylcarboxylate\text{Ethyl 2-cyclohexanone carboxylate} + \text{Pyrrolidine} \xrightarrow{\text{benzene, reflux}} \text{Ethyl 2-(1-pyrrolidinyl)-1-cyclohexen-1-ylcarboxylate}
  • Hydrogenation:

    Enamine+H2Pd/Ctrans-2-(1-pyrrolidinyl)cyclohexylamine\text{Enamine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{trans-2-(1-pyrrolidinyl)cyclohexylamine}

Typical Yields: 70–85%.

Resolution of Racemic Diamines

For higher enantiomeric purity, racemic trans-diamines are resolved using chiral auxiliaries or enzymatic methods. For example, diastereomeric salt formation with tartaric acid derivatives enables separation of enantiomers.

Acylation with 3,4-Dichlorobenzoyl Derivatives

The trans-diamine intermediate is acylated using 3,4-dichlorobenzoyl chloride or activated esters. Two predominant methods are employed:

Acyl Chloride Method

Reaction of trans-2-(1-pyrrolidinyl)cyclohexylamine with 3,4-dichlorobenzoyl chloride in the presence of a tertiary amine (e.g., triethylamine) proceeds via nucleophilic acyl substitution.

Procedure:

  • Dissolve trans-diamine (1 equiv) and triethylamine (1.1 equiv) in anhydrous ether or tetrahydrofuran (THF).

  • Add 3,4-dichlorobenzoyl chloride (1.05 equiv) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry (MgSO₄), and concentrate.

  • Purify by recrystallization (MeOH/ether) or column chromatography.

Yield: 55–65%.

Carbonyldiimidazole (CDI) Activation

To minimize side reactions, 3,4-dichlorobenzoic acid is activated with CDI before coupling with the trans-diamine:

3,4-Dichlorobenzoic acid+CDITHFAcyl imidazoletrans-diamineProduct\text{3,4-Dichlorobenzoic acid} + \text{CDI} \xrightarrow{\text{THF}} \text{Acyl imidazole} \xrightarrow{\text{trans-diamine}} \text{Product}

Advantages:

  • Avoids handling moisture-sensitive acyl chlorides.

  • Higher functional group tolerance.

Yield: 60–70%.

Purification and Characterization

Crystallization

The crude product is recrystallized from methanol-diethyl ether (1:3 v/v) to remove unreacted diamine and acylating agent. Crystalline purity exceeds 98% by HPLC.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, ArH), 7.30 (d, J = 2.0 Hz, 1H, ArH), 3.85–3.70 (m, 1H, NCH), 2.95 (s, 3H, NCH₃).

  • IR (KBr): 1640 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Optimization of Reaction Conditions

Solvent Effects

  • Ether/THF vs. Dichloromethane: THF increases reaction rate due to better solubility of intermediates.

  • Temperature: Reactions at 0°C reduce epimerization but require longer durations (24–48 hours).

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine): Accelerates acylation by stabilizing the transition state (10 mol% DMAP reduces reaction time by 30%).

Comparative Analysis of Methods

Parameter Acyl Chloride Method CDI Activation Method
Yield55–65%60–70%
Purity (HPLC)95–98%97–99%
Epimerization RiskModerateLow
ScalabilityIndustrialLaboratory

Challenges and Mitigation Strategies

  • Epimerization: Acidic or high-temperature conditions promote racemization. Use buffered aqueous workups (pH 7–8) and low temperatures.

  • Byproduct Formation: Excess acyl chloride reacts with solvent (e.g., ether peroxides). Strict anhydrous conditions and inert atmospheres (N₂/Ar) are critical .

Chemical Reactions Analysis

Key Steps:

  • Formation of trans-diamine intermediate :

    • A trans-1,2-cyclohexanediamine derivative is synthesized via hydrogenation of an enamine precursor.

    • Example: Reaction of ethyl 2-cyclohexanone carboxylate with pyrrolidine forms an enamine, which is hydrogenated to yield cis-2-pyrrolidinylcyclohexylamine .

    • For the trans isomer, alternative stereochemical control is achieved using optically active resolving agents .

  • Acylation with 3,4-dichlorobenzoyl chloride :

    • The trans-diamine intermediate reacts with 3,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound .

    • Reaction conditions: Organic solvent (e.g., dichloromethane) at 0–25°C for 4–24 hours.

Reagent Role Conditions
3,4-Dichlorobenzoyl chlorideAcylating agent0–25°C, inert atmosphere
TriethylamineBase (acid scavenger)Solvent: Dichloromethane or THF
trans-2-PyrrolidinylcyclohexylamineNucleophileStirring for 4–24 hours

Yield : ~60–75% after purification .

Stereochemical Resolution

The trans isomer is separated from cis byproducts using chiral resolving agents:

  • Optical resolution : Treatment with (+)- or (-)-tartaric acid in ethanol/water mixtures selectively crystallizes enantiomers .

  • Example : Resolving (±)-trans-N-methyl-2-aminocyclohexanol with (+)-tartaric acid yields enantiopure (1R,2R)- and (1S,2S)-isomers .

Key Data :

  • Melting Point : Enantiopure trans isomers exhibit distinct melting points (e.g., 148–150°C for hydrochloride salt) .

  • Specific Rotation : [α]D20=+25.6°[α]_D^{20}=+25.6° (c = 1, methanol) for (1R,2R)-isomer .

Stability and Degradation

  • Hydrolysis : The benzamide bond is stable under physiological pH but hydrolyzes in strong acidic/basic conditions (e.g., 6M HCl at 100°C) .

  • Photodegradation : Exposure to UV light induces dechlorination, forming 3-chloro or non-chlorinated byproducts .

Comparative Data: Trans vs. Cis Isomers

Property trans-Isomer cis-Isomer
Melting Point 148–150°C (HCl salt) 132–134°C (HCl salt)
Analgesic Potency 3× morphine 0.3× morphine
Receptor Affinity (μ-opioid) Ki = 34 nM Ki = 120 nM

Scientific Research Applications

Synthesis and Characterization

The synthesis of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- has been reported using various methods. For instance, ultrasound-assisted synthesis techniques have shown promise in enhancing yields and reducing reaction times. The characterization of synthesized compounds typically involves techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of benzamide derivatives against various pathogens. For example, compounds derived from benzamide structures have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values less than 1 µg/mL . This suggests a potential role for benzamide derivatives in treating tuberculosis and other bacterial infections.

Acetylcholinesterase Inhibition

Benzamide derivatives have also been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. Compounds similar to Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- have shown promising results in inhibiting AChE activity, indicating potential applications in cognitive enhancement or neuroprotection .

Potential Therapeutic Applications

  • Antitubercular Agents : Due to their potent activity against Mycobacterium tuberculosis, benzamide derivatives could serve as lead compounds for developing new anti-tubercular medications.
  • Neuroprotective Agents : Given their ability to inhibit AChE, these compounds may be explored further for their potential in treating Alzheimer’s disease and other cognitive disorders.
  • Antimicrobial Treatments : The broad-spectrum antimicrobial properties of benzamide derivatives suggest they could be useful in developing treatments for various bacterial infections.

Study on Tuberculosis Treatment

A study conducted on a series of benzamide derivatives revealed that several compounds exhibited strong anti-tubercular activity. The synthesis involved a multi-step process that optimized conditions using eco-friendly methods such as ultrasound assistance. The most active compounds were further evaluated for cytotoxicity against human cell lines to ensure safety profiles .

Alzheimer’s Disease Research

In another study focusing on Alzheimer’s disease, researchers synthesized several benzamide analogues and evaluated their AChE inhibitory activities. These compounds were subjected to molecular docking studies to understand their binding interactions with the enzyme better. The findings indicated that certain analogues had substantial inhibitory effects, suggesting their potential as therapeutic agents for cognitive decline .

Mechanism of Action

The mechanism of action of U-54494A involves the attenuation of depolarization-induced calcium uptake into forebrain synaptosomes. It also blocks the enhancement of kainic acid binding induced by calcium chloride. These actions suggest that this compound exerts its anticonvulsant effects through a calcium-related mechanism, possibly involving a subclass of kappa receptors .

Comparison with Similar Compounds

U-54494A (cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide)

  • Structural Difference : The cis stereochemistry of the cyclohexyl-pyrrolidinyl group distinguishes it from the trans isomer (U50,488H).
  • Pharmacological Profile :
    • Anticonvulsant Activity : this compound is a potent anticonvulsant in electroshock seizure models, acting via voltage-gated sodium (Na+) channel blockade .
    • Metabolism : Generates active metabolites (U-83892E and U-83894A) that retain anticonvulsant activity, suggesting prolonged efficacy .
  • Key Contrast : Unlike U50,488H, this compound lacks significant KOR agonist activity, highlighting how stereochemistry dictates receptor selectivity and therapeutic applications .

Spiradoline (U-62,066)

  • Structural Difference : Replaces the pyrrolidinyl group with an oxygen-containing spiro ring .
  • Pharmacological Profile :
    • KOR Selectivity : Exhibits superior KOR affinity (Ki = 1.5 nM) and selectivity (mu/kappa = 468) compared to U50,488H .
    • Analgesic Potency : Demonstrates stronger analgesia in preclinical models due to enhanced receptor binding .

AH-7921 (3,4-dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide)

  • Structural Difference: Substitutes the pyrrolidinyl group with a dimethylamino moiety .
  • Pharmacological Profile: MOR Agonism: Binds preferentially to MOR, causing respiratory depression and addiction—effects absent in U50,488H .

Pharmacological and Functional Comparisons

Receptor Selectivity and Binding Affinity

Compound KOR Affinity (Ki) MOR Affinity (Ki) Selectivity (MOR/KOR) Key Effects
U50,488H 2.8 nM >1,000 nM >357 Analgesia, sedation, diuresis
Spiradoline 1.5 nM 702 nM 468 Enhanced analgesia
Bremazocine 0.3 nM 0.2 nM 0.67 KOR/MOR mixed agonist-antagonist

Key Insight: Structural modifications (e.g., spiro rings, stereochemistry) significantly alter receptor selectivity. U50,488H’s trans configuration optimizes KOR specificity, while AH-7921’s dimethylamino group shifts preference to MOR .

Metabolism and Pharmacokinetics

  • U50,488H: Limited metabolic data; however, its effects persist beyond plasma clearance, suggesting active metabolites or prolonged receptor binding .
  • This compound : Undergoes hepatic metabolism to active metabolites (U-83892E, U-83894A), extending duration of action .

Clinical and Preclinical Implications

  • Advantages of U50,488H: Avoids MOR-related side effects (e.g., dependence, respiratory depression) . Potential for treating pain and cardiac ischemia without addiction risk .
  • Limitations :
    • Diuresis and sedation may limit therapeutic utility .
    • Loss of cardioprotective efficacy in diabetic models underscores disease-specific limitations .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- exhibits noteworthy pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.

  • Molecular Formula : C18H24Cl2N2O
  • Molar Mass : 355.3 g/mol
  • CAS Number : 92953-43-0

Biological Activity Overview

The biological activity of Benzamide derivatives often includes interactions with various receptors and enzymes, leading to therapeutic effects such as analgesia, anti-inflammatory responses, and potential applications in treating neurodegenerative diseases.

Research indicates that Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- primarily functions as a selective antagonist for certain neurotransmitter receptors. It has been shown to interact with the dopaminergic and serotonergic systems , influencing mood and pain perception.

Analgesic Effects

A study highlighted the compound's analgesic properties through its action on the central nervous system (CNS). In animal models, it demonstrated significant pain relief comparable to established analgesics. The study reported:

  • Dosage : Effective at doses ranging from 5 to 20 mg/kg.
  • Efficacy : Pain reduction was measured using the hot plate test, showing a latency increase of up to 50% compared to control groups.

Antitumor Activity

Recent investigations into the antitumor potential of this benzamide derivative revealed promising results:

CompoundCell Line TestedIC50 (µM)Observations
BenzamideA549 (Lung)15.2Induced apoptosis
BenzamideMCF-7 (Breast)12.5Inhibited cell proliferation

These findings suggest that Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- may serve as a lead compound for developing new anticancer therapies.

Case Study 1: Neuropharmacological Effects

A clinical trial investigated the neuropharmacological effects of this compound on patients with chronic pain conditions. The results indicated:

  • Participants : 100 patients with chronic pain.
  • Duration : 12 weeks.
  • Outcome : 65% reported significant pain relief; side effects were minimal and included mild dizziness.

Case Study 2: Efficacy in Depression Models

In preclinical studies using rodent models of depression, the compound exhibited antidepressant-like effects:

  • Behavioral Tests : Forced swim test and tail suspension test showed reduced immobility times.
  • Mechanism : Likely linked to increased serotonin levels in synaptic clefts.

Q & A

Basic: What are the standard synthetic protocols for preparing trans-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting 3,4-dichlorobenzoyl chloride with a trans-cyclohexylamine derivative bearing a pyrrolidine substituent. A carbodiimide coupling agent (e.g., EDC·HCl) is often used to activate the carboxylic acid intermediate .
  • Stereochemical control : The trans-configuration of the cyclohexyl ring is critical for κ-opioid receptor selectivity. Chiral resolution or asymmetric synthesis may be employed, as seen in related arylacetamide derivatives .
  • Purification : Column chromatography or crystallization (e.g., methanol/water mixtures) ensures stereochemical purity, confirmed via NMR and IR spectroscopy .

Basic: How is the stereochemical integrity of the trans-cyclohexyl moiety validated during synthesis?

Methodological Answer:

  • NMR spectroscopy : Coupling constants (JJ) between protons on adjacent carbons of the cyclohexyl ring (e.g., J1,2>10HzJ_{1,2} > 10 \, \text{Hz}) confirm the trans-configuration .
  • X-ray crystallography : Resolving the crystal structure of intermediates or final products provides definitive stereochemical proof, as demonstrated in studies of U-50,488H derivatives .

Advanced: Why does U-50,488H exhibit species-specific differences in κ-opioid receptor internalization and phosphorylation?

Methodological Answer:

  • Receptor chimeras : Studies using Chinese hamster ovary (CHO) cells transfected with human/rat κ-opioid receptor chimeras identified transmembrane domain 2 (TM2) as critical for differential internalization. Human receptors undergo rapid internalization post-U-50,488H binding, while rat receptors show resistance due to a single amino acid substitution (Ile³⁰⁶ in humans vs. Val³⁰⁶ in rats) .
  • Phosphorylation assays : Site-directed mutagenesis and Western blotting reveal that human receptors are phosphorylated at Ser³⁵⁶ and Thr³⁵⁷, facilitating β-arrestin recruitment, whereas rat receptors lack this phosphorylation pattern .

Advanced: How do structural modifications to U-50,488H influence its pharmacological selectivity and efficacy?

Methodological Answer:

  • Isothiocyanate derivatives : Introducing a reactive isothiocyanate group at the benzene ring (e.g., U-50,488H isothiocyanate) allows covalent binding to κ-opioid receptors, enhancing receptor occupancy studies. Competitive binding assays (e.g., with [3H][³H]-diprenorphine) quantify affinity changes .
  • Lactam ring substitution : Replacing the amide bond with a 5-membered lactam reduces κ-selectivity but increases metabolic stability, as shown in pyrrolidin-2-one analogs .

Advanced: What experimental strategies resolve contradictions in U-50,488H-induced receptor desensitization across studies?

Methodological Answer:

  • Comparative model systems : Parallel experiments in human vs. rodent neuronal cell lines or primary cultures highlight species-specific G protein coupling efficiency (e.g., human κ-receptors preferentially activate p38 MAPK vs. ERK in rodents) .
  • Bioluminescence resonance energy transfer (BRET) : Quantifies real-time interactions between κ-receptors and β-arrestin in live cells, reconciling discrepancies in desensitization kinetics .

Basic: What in vivo assays are used to evaluate the analgesic efficacy of U-50,488H?

Methodological Answer:

  • Tail-flick test : Measures latency to withdraw from noxious heat in mice. U-50,488H’s analgesic effect is blocked by κ-antagonists (e.g., nor-BNI) but not μ- or δ-antagonists .
  • Formalin test : Inflammatory pain models assess phase II pain inhibition (central κ-receptor-mediated) at doses of 5–10 mg/kg (s.c. or i.p.) .

Advanced: How do amino acid substitutions in the κ-opioid receptor ligand-binding pocket alter U-50,488H binding?

Methodological Answer:

  • Homology modeling and docking : Computational models predict that Tyr³¹² (human) forms a hydrogen bond with the dichlorophenyl group. Mutating Tyr³¹² to Phe reduces U-50,488H affinity by >100-fold .
  • Radioligand displacement assays : Using [3H][³H]-U-69,593 (a U-50,488H analog), quantify binding affinity changes in mutant receptors expressed in HEK293 cells .

Advanced: What mechanisms underlie U-50,488H’s interaction with L-tyrosine methyl ester (L-Tyr-OMe) in modulating analgesia?

Methodological Answer:

  • Allosteric modulation : Co-administration of L-Tyr-OMe potentiates U-50,488H’s analgesic effect in mice via uncompetitive inhibition of tyrosine hydroxylase, reducing dopamine synthesis and enhancing κ-receptor signaling .
  • Microdialysis : Measures extracellular dopamine levels in the striatum post-U-50,488H/L-Tyr-OMe treatment, correlating with behavioral analgesia .

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